![molecular formula C18H22N6OS B2910195 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide CAS No. 1037776-39-8](/img/structure/B2910195.png)
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide
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Description
This compound is a chemical compound that has attracted significant scientific interest. It is a derivative of quinazoline, a heterocyclic compound that is considered an important pharmacophore in medicinal chemistry . Quinazolines possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .
Synthesis Analysis
The synthesis of quinazoline derivatives has been a subject of considerable research. Structure-activity relationship studies of quinazoline derivatives have revealed that substitution at positions 2 and 3, existence of halogen atom at 6 and 8 positions and substitution (mainly amine or substituted amine) at 4th position of the quinazolinone ring can improve their antimicrobial activities .Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, one of which is a benzene ring and the other is a pyrimidine ring .Future Directions
The future directions for research on this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the wide range of biological properties exhibited by quinazoline derivatives, this compound could be a promising candidate for drug development .
properties
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c1-3-4-9-19-17-13-7-5-6-8-14(13)20-18(22-17)26-11-16(25)21-15-10-12(2)23-24-15/h5-8,10H,3-4,9,11H2,1-2H3,(H,19,20,22)(H2,21,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLSJQFNYNAFQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=NNC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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